2-(2-Furanyl)-5-methyl-d3-pyrazine 2-(2-Furanyl)-5-methyl-d3-pyrazine
Brand Name: Vulcanchem
CAS No.: 1335402-07-7
VCID: VC0148451
InChI:
SMILES:
Molecular Formula: C9H5D3N2O
Molecular Weight: 163.2

2-(2-Furanyl)-5-methyl-d3-pyrazine

CAS No.: 1335402-07-7

Cat. No.: VC0148451

Molecular Formula: C9H5D3N2O

Molecular Weight: 163.2

Purity: 95% min.

* For research use only. Not for human or veterinary use.

2-(2-Furanyl)-5-methyl-d3-pyrazine - 1335402-07-7

Specification

CAS No. 1335402-07-7
Molecular Formula C9H5D3N2O
Molecular Weight 163.2

Introduction

Chemical Identity and Structural Characteristics

2-(2-Furanyl)-5-methyl-d3-pyrazine is a deuterium-labeled analog of 2-(2-Furanyl)-5-methylpyrazine, where the three hydrogen atoms of the methyl group have been replaced with deuterium atoms. This strategic isotopic substitution maintains the same chemical properties while providing distinct analytical advantages in research applications. The compound features both furan and pyrazine heterocyclic rings in its structure, creating a unique molecular architecture with specific chemical reactivity patterns.

The compound incorporates a furan-2-yl group at position 2 of the pyrazine ring and a trideuteriomethyl group at position 5. This arrangement creates a molecule that structurally resembles its non-deuterated counterpart but possesses the mass-spectrometric advantages conferred by deuterium labeling. The presence of deuterium atoms increases the molecular weight slightly compared to the non-deuterated version while maintaining similar chemical reactivity.

Nomenclature and Identification

This compound has been formally identified in chemical databases with the following identifiers:

  • Chemical Name: 2-(2-Furanyl)-5-methyl-d3-pyrazine

  • CAS Registry Number: 1335402-07-7

  • IUPAC Name: 2-(furan-2-yl)-5-(trideuteriomethyl)pyrazine

  • PubChem Compound ID: 171391315

The IUPAC name explicitly indicates the positions of the functional groups and the deuteration pattern, providing a standardized identification method for scientific communication.

Physical and Chemical Properties

2-(2-Furanyl)-5-methyl-d3-pyrazine exhibits specific physical and chemical properties that make it valuable for research applications. The following table summarizes the key physical and chemical characteristics of this compound:

PropertyValueSource
Molecular FormulaC9H5D3N2O
Molecular Weight163.2 g/mol
Physical StateSolid (at standard conditions)
Minimum Purity95%
Standard InChIInChI=1S/C9H8N2O/c1-7-5-11-8(6-10-7)9-3-2-4-12-9/h2-6H,1H3/i1D3
Standard InChIKeyUTWJJSZAHQEJAT-FIBGUPNXSA-N
Isomeric SMILES[2H]C([2H])([2H])C1=CN=C(C=N1)C2=CC=CO2
Canonical SMILESCC1=CN=C(C=N1)C2=CC=CO2

The compound's molecular structure integrates a furan ring system with a pyrazine heterocycle, creating distinctive electronic and steric properties. The deuterium labeling at the methyl position provides mass spectrometric differentiation while maintaining similar chemical behavior to the non-deuterated analog.

Applications in Scientific Research

2-(2-Furanyl)-5-methyl-d3-pyrazine serves several important functions in modern scientific research, particularly in analytical chemistry and metabolic studies. Its deuterium labeling makes it an invaluable tool for specific research applications.

Analytical Chemistry Applications

In analytical chemistry, 2-(2-Furanyl)-5-methyl-d3-pyrazine functions as an internal standard or reference compound in mass spectrometry analyses. The deuterium labeling creates a mass shift that allows researchers to distinguish between the labeled compound and its non-labeled counterparts in complex matrices. This property enables more accurate quantification in analytical methods by providing a reference point that behaves chemically similarly to the target analytes.

The compound's utility in mass spectrometry stems from the fact that deuterium-labeled compounds co-elute or elute very similarly to their non-deuterated analogs in chromatographic separations while being distinguishable by their mass spectra. This characteristic allows for improved sensitivity and specificity in analytical methods, particularly when analyzing complex biological or environmental samples.

Metabolic Pathway Investigations

One of the most significant applications of 2-(2-Furanyl)-5-methyl-d3-pyrazine is in metabolic pathway studies. Researchers employ deuterated compounds to track the fate of specific molecules through biological systems. The deuterium labeling acts as a metabolic tracer, allowing scientists to follow the compound's transformation pathways and metabolite formation .

When used in metabolic studies, the deuterium-labeled compound enables researchers to distinguish between exogenous (administered) compounds and endogenous (naturally occurring) molecules. This distinction facilitates more accurate interpretation of metabolic processes and pathways, contributing to advanced understanding of biological systems .

Synthesis and Production Methods

The synthesis of 2-(2-Furanyl)-5-methyl-d3-pyrazine typically involves specialized techniques to incorporate deuterium atoms at specific positions within the molecular structure.

Deuteration Strategies

The production of deuterated compounds like 2-(2-Furanyl)-5-methyl-d3-pyrazine generally employs one of several strategies:

  • Direct synthesis using deuterated starting materials

  • Chemical exchange reactions where hydrogen atoms are replaced with deuterium

  • Custom synthetic pathways designed specifically for the incorporation of deuterium at targeted positions

The synthesis typically involves the use of deuterated reagents to replace hydrogen atoms in the methyl group. These methods require precise control of reaction conditions to ensure selective deuteration and to maintain high isotopic purity.

Quality Considerations

The production of research-grade 2-(2-Furanyl)-5-methyl-d3-pyrazine requires strict quality control measures to ensure both chemical purity and isotopic enrichment. Commercial suppliers typically provide this compound with a minimum purity of 95%, as verified by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The degree of deuteration (isotopic purity) is a critical quality parameter, as insufficient deuterium incorporation would compromise the compound's utility in analytical applications. Suppliers monitor and specify the deuterium enrichment level, which is typically maintained at >98% for research applications.

Analytical Characterization Techniques

The analysis and characterization of 2-(2-Furanyl)-5-methyl-d3-pyrazine employ several sophisticated analytical techniques to confirm identity, purity, and isotopic composition.

Chromatographic Analysis

Gas chromatography (GC) serves as a primary analytical technique for characterizing 2-(2-Furanyl)-5-methyl-d3-pyrazine. While specific GC data for the deuterated compound is limited in the search results, data for the non-deuterated analog (2-(2-furfuryl)-5-methylpyrazine) indicates retention indices of 1346 on DB-1 columns under specific temperature programming conditions .

The deuterated compound would be expected to have very similar retention characteristics to its non-deuterated counterpart, with potentially slight differences due to the isotope effect. The chromatographic behavior provides valuable information for identification and purity assessment in analytical laboratories .

Mass Spectrometry

Mass spectrometry represents the most powerful technique for characterizing deuterated compounds like 2-(2-Furanyl)-5-methyl-d3-pyrazine. The mass spectrum of this compound would exhibit characteristic molecular ion peaks at m/z values corresponding to its molecular weight of approximately 163.2, with fragmentation patterns that reflect both the structural features of the molecule and the presence of deuterium atoms.

The deuterium labeling creates distinctive mass spectral features, with fragment ions showing mass shifts compared to the non-deuterated analog. These unique spectral characteristics make mass spectrometry particularly valuable for confirming the identity and isotopic purity of 2-(2-Furanyl)-5-methyl-d3-pyrazine in research applications.

Relationship to Pyrazine Chemistry

2-(2-Furanyl)-5-methyl-d3-pyrazine belongs to the broader class of pyrazine compounds, which have significant importance in various scientific and industrial applications.

Pyrazine Structure and Properties

Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms in the 1,4-positions of the ring. These compounds are known for their characteristic aromas and flavors, making them important in food chemistry and the flavor industry. The basic pyrazine structure provides a versatile scaffold for various substituents, creating diverse compounds with wide-ranging properties and applications .

In the case of 2-(2-Furanyl)-5-methyl-d3-pyrazine, the pyrazine core is substituted with a furan ring at position 2 and a deuterated methyl group at position 5. This combination creates unique structural and functional properties that distinguish it from other pyrazine derivatives.

Significance in Research

Pyrazine compounds, including 2-(2-Furanyl)-5-methyl-d3-pyrazine, have attracted significant research interest due to their diverse biological activities and applications. Recent review articles have highlighted the importance of understanding the synthesis pathways and pharmacological effects of naturally occurring pyrazines, emphasizing their relevance in both food science and medicinal chemistry .

The deuterated variant, 2-(2-Furanyl)-5-methyl-d3-pyrazine, extends the utility of pyrazine chemistry into advanced analytical applications, demonstrating how structural modifications of basic heterocyclic frameworks can create specialized research tools .

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